molecular formula C27H27N5O3S B12010419 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12010419
M. Wt: 501.6 g/mol
InChI Key: XWJGAPRHBUTEGS-TURZUDJPSA-N
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Description

Structural Overview
This compound is a 1,2,4-triazole-based hydrazide derivative characterized by a core structure comprising:

  • 1,2,4-Triazole ring: Substituted at the 3-position with a sulfanyl (-S-) group and at the 4- and 5-positions with 4-methylphenyl and 4-methoxyphenyl groups, respectively.
  • Hydrazide moiety: Linked to the triazole via the sulfanyl group and condensed with a 3-methoxyphenyl ethylidene group.
  • Functional groups: Methoxy (-OCH₃), methyl (-CH₃), and sulfanyl (-S-) groups, which collectively influence solubility, reactivity, and biological interactions.

Molecular Formula: C₂₇H₂₅N₅O₃S
Molecular Weight: 507.6 g/mol (estimated).

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-18-8-12-22(13-9-18)32-26(20-10-14-23(34-3)15-11-20)30-31-27(32)36-17-25(33)29-28-19(2)21-6-5-7-24(16-21)35-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-19+

InChI Key

XWJGAPRHBUTEGS-TURZUDJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxyphenyl and sulfanylacetohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using catalysts or specific reagents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features

  • The 4-methylphenyl substituent contributes to hydrophobic interactions, aiding membrane permeability.
  • The 3-methoxyphenyl ethylidene group in the hydrazide moiety may stabilize the molecule via intramolecular hydrogen bonding .

Potential Applications

  • Antimicrobial activity: Triazole derivatives are known for broad-spectrum antibacterial and antifungal properties.

The compound is compared below with structurally related 1,2,4-triazole and hydrazide derivatives, focusing on substituent effects and biological performance.

Table 1: Structural and Functional Comparisons
Compound Name Triazole Substituents Hydrazide Substituent Key Biological Activity Unique Feature(s)
Target Compound (N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} 4-methylphenyl, 5-4-methoxyphenyl 3-methoxyphenyl ethylidene Broad-spectrum antimicrobial Balanced hydrophobicity (methyl) and electron-donating (methoxy) groups
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide 4-phenyl, 5-4-chlorophenyl 2-hydroxynaphthylidene Antifungal Chlorine atom increases electrophilicity and membrane penetration
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-methylphenyl, 5-4-methoxyphenyl Biphenyl-4-yl ethylidene Anti-inflammatory Biphenyl group enhances π-π stacking with aromatic residues in enzymes
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-4-chlorophenyl, 5-phenyl 4-chloro-3-nitrophenyl methylidene Anticancer (DNA intercalation) Nitro group increases oxidative stress in cancer cells
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide 4-ethyl, 5-phenyl 3-methoxyphenyl ethylidene Antibacterial Ethyl group improves metabolic stability
Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Chlorine and nitro groups (e.g., in and ) enhance electrophilicity and cytotoxicity, making such derivatives potent against cancer and resistant fungi. Methoxy groups (e.g., in the target compound and ) improve solubility and bioavailability compared to non-polar substituents like methyl or phenyl .

Hydrophobic vs. Polar Balance :

  • The target compound’s 4-methylphenyl and 4-methoxyphenyl combination optimizes lipophilicity for membrane penetration while retaining water solubility for systemic distribution .
  • Derivatives with biphenyl or naphthyl groups () exhibit stronger binding to hydrophobic enzyme pockets but may suffer from poor solubility.

Structural Uniqueness :

  • The simultaneous presence of 4-methylphenyl and 4-methoxyphenyl on the triazole ring distinguishes the target compound from analogs with single substituents (e.g., ’s ethyl-phenyl variant). This dual substitution may synergize steric and electronic effects for enhanced target selectivity .

Biological Performance :

  • The target compound’s 3-methoxyphenyl ethylidene group likely forms hydrogen bonds with protein residues, a feature absent in derivatives with simpler hydrazide substituents (e.g., ’s nitro-containing analog) .

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